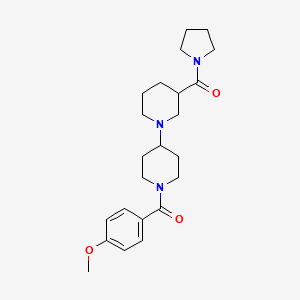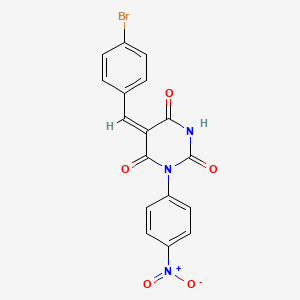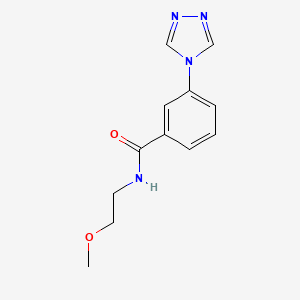![molecular formula C14H22N2O2S B5312558 N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders.
科学的研究の応用
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction. In Parkinson's disease, MPEP has been shown to improve motor function and reduce the loss of dopaminergic neurons. In Fragile X syndrome, MPEP has been shown to improve cognitive function and reduce hyperactivity. In addiction, MPEP has been shown to reduce drug-seeking behavior and relapse.
作用機序
MPEP selectively antagonizes N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, which is a G protein-coupled receptor that is widely expressed in the brain. N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide is involved in the regulation of synaptic plasticity, which is important for learning and memory. MPEP binds to the allosteric site on N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, which inhibits the receptor's activity. This leads to a reduction in the release of glutamate, which is a neurotransmitter that is involved in many neurological processes.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, which can lead to a reduction in excitotoxicity. Excitotoxicity is a process in which excessive release of glutamate can lead to neuronal damage and death. MPEP has also been shown to reduce inflammation in the brain, which can contribute to the development of neurological disorders.
実験室実験の利点と制限
MPEP has several advantages for use in lab experiments. It is a selective antagonist of N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, which allows for the specific targeting of this receptor. It is also a small molecule drug that can easily penetrate the blood-brain barrier, which is important for studying neurological disorders. However, MPEP also has some limitations. It has a short half-life, which can make it difficult to maintain a consistent concentration in the brain. It also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of MPEP. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop more potent and selective N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide antagonists that can overcome the limitations of MPEP. Additionally, the development of imaging techniques that can visualize the binding of MPEP to N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide in vivo would be valuable for studying the pharmacokinetics and pharmacodynamics of this drug.
合成法
The synthesis of MPEP involves the reaction of 4-(1-piperidinyl)benzaldehyde with 2-(methylsulfonyl)ethylamine in the presence of a reducing agent. The reaction yields MPEP as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce MPEP in large quantities and with high purity, making it suitable for use in scientific research.
特性
IUPAC Name |
N-[1-(4-piperidin-1-ylphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12(15-19(2,17)18)13-6-8-14(9-7-13)16-10-4-3-5-11-16/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRIWKQLVORPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)

![2-[(2-fluorophenyl)hydrazono]-3-imino-3-(1-piperidinyl)propanenitrile](/img/structure/B5312522.png)

![3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5312530.png)
![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)


![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)